N-(5-chloro-2-methylphenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide
Overview
Description
“N-(5-chloro-2-methylphenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a methanesulfonyl-substituted piperazine ring, and an acetamide group. Compounds of this nature are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-methanesulfonylpiperazine.
Acylation Reaction: The 5-chloro-2-methylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)chloroacetamide.
Nucleophilic Substitution: The N-(5-chloro-2-methylphenyl)chloroacetamide is then reacted with 4-methanesulfonylpiperazine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions may target the acetamide group, converting it to an amine.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of “N-(5-chloro-2-methylphenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide” depends on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Uniqueness
“N-(5-chloro-2-methylphenyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide” is unique due to the presence of both the chloro-substituted phenyl ring and the methanesulfonyl-substituted piperazine ring. This combination of functional groups may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-11-3-4-12(15)9-13(11)16-14(19)10-17-5-7-18(8-6-17)22(2,20)21/h3-4,9H,5-8,10H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGIJAYPAHUIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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